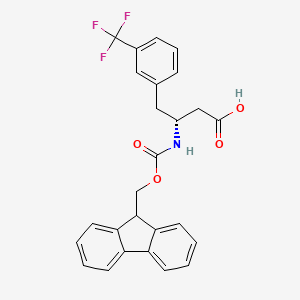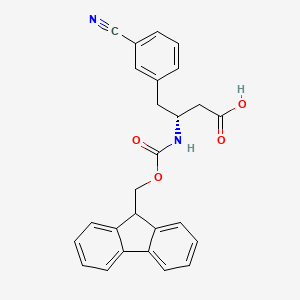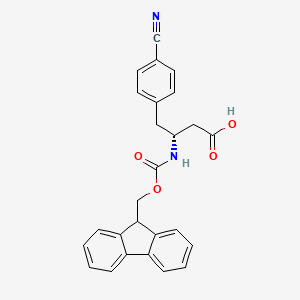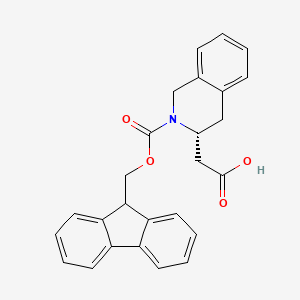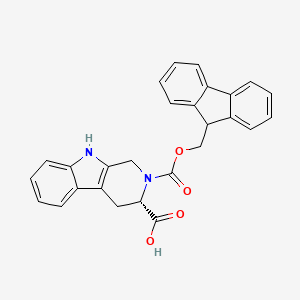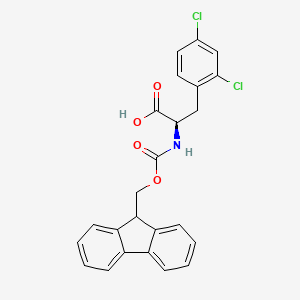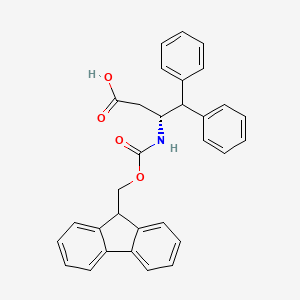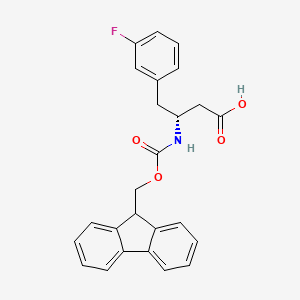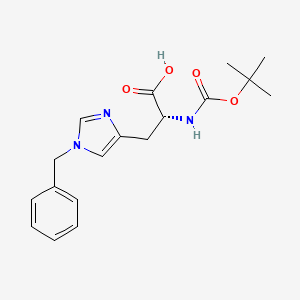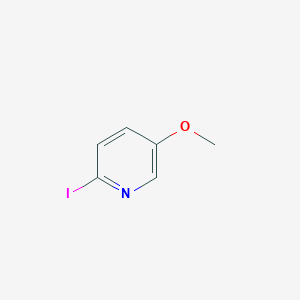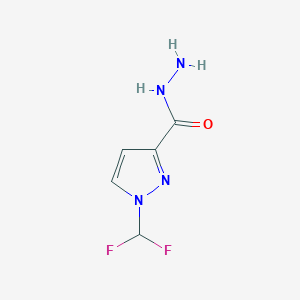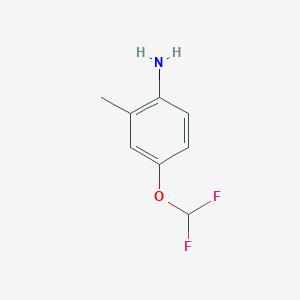
4-(Difluoromethoxy)-2-methylaniline
Übersicht
Beschreibung
“4-(Difluoromethoxy)-2-methylaniline” is a chemical compound. However, there is limited information available about this specific compound. It is similar to “4-(Difluoromethoxy)aniline”, which is a fluorinated building block1. Another similar compound is “4-(Difluoromethoxy)benzaldehyde”, which is a p-difluoromethoxy substituted benzaldehyde2.
Synthesis Analysis
There are no specific synthesis methods available for “4-(Difluoromethoxy)-2-methylaniline”. However, a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been reported3. This method might provide some insights into the possible synthesis of “4-(Difluoromethoxy)-2-methylaniline”.Molecular Structure Analysis
The molecular structure of “4-(Difluoromethoxy)-2-methylaniline” is not readily available. However, the molecular formula of a similar compound, “4-(Difluoromethoxy)aniline”, is F2CHOC6H4NH21. This might provide some insights into the molecular structure of “4-(Difluoromethoxy)-2-methylaniline”.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “4-(Difluoromethoxy)-2-methylaniline”. However, a study on the radical difluoromethoxylation of arenes might provide some insights into the possible chemical reactions involving this compound4.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Difluoromethoxy)-2-methylaniline” are not readily available. However, a similar compound, “4-(Difluoromethoxy)aniline”, has a refractive index of n20/D 1.505 (lit.), a boiling point of 231 °C (lit.), and a density of 1.283 g/mL at 25 °C (lit.)1.Wissenschaftliche Forschungsanwendungen
- Summary of the Application: DGM has been used in research to evaluate its effects on pulmonary fibrosis, a progressive lung disease characterized by lung inflammation and excessive deposition of extracellular matrix components .
- Methods of Application or Experimental Procedures: The study involved the stimulation of in vitro cultured A549 cells to construct Epithelial-Mesenchymal Transitions (EMTs) with Transforming Growth Factor-β1 (TGF-β1). DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin .
- Results or Outcomes: The study found that DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .
Safety And Hazards
The safety and hazards of “4-(Difluoromethoxy)-2-methylaniline” are not known. However, “4-(Difluoromethoxy)aniline” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation5.
Zukünftige Richtungen
The future directions for research on “4-(Difluoromethoxy)-2-methylaniline” are not known. However, the field of directed evolution, which involves the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications, could potentially be applied to this compound6.
Please note that the information provided is based on the available data and there may be more recent studies or data not included in this analysis. Always refer to the most recent and reliable sources when conducting research.
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-5-4-6(12-8(9)10)2-3-7(5)11/h2-4,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSXSKMXVMWZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427099 | |
| Record name | 4-(difluoromethoxy)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-2-methylaniline | |
CAS RN |
39211-57-9 | |
| Record name | 4-(difluoromethoxy)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(difluoromethoxy)-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




